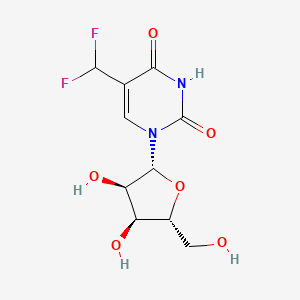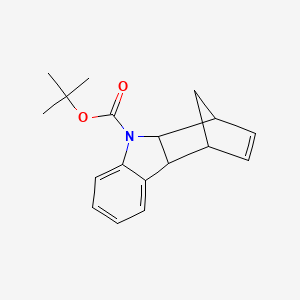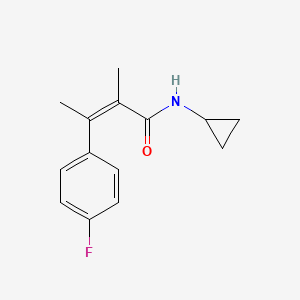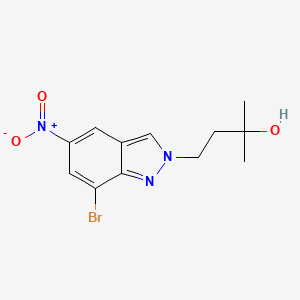
(R)-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The dihydrochloride form enhances the compound’s solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out under high pressure and at elevated temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride often involves the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
科学研究应用
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine functionalities.
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with different biological activities.
3-Aminopiperidine dihydrochloride: A structurally related compound with similar solubility properties.
Uniqueness
®-1,2,3,4-Tetrahydroquinolin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both tetrahydro and amine functionalities. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry and other scientific research fields.
属性
分子式 |
C9H14Cl2N2 |
|---|---|
分子量 |
221.12 g/mol |
IUPAC 名称 |
(3R)-1,2,3,4-tetrahydroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;;/h1-4,8,11H,5-6,10H2;2*1H/t8-;;/m1../s1 |
InChI 键 |
AHOUTZAHHNCGSP-YCBDHFTFSA-N |
手性 SMILES |
C1[C@H](CNC2=CC=CC=C21)N.Cl.Cl |
规范 SMILES |
C1C(CNC2=CC=CC=C21)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
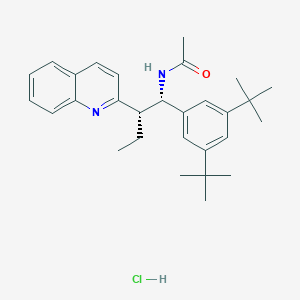
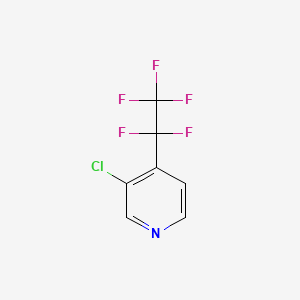
![Methyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B15200317.png)

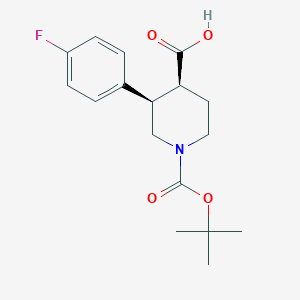
![Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B15200339.png)
![N2-Mesityl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B15200347.png)
